molecular formula C34H36Cl2N4O6 B13844440 3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride

3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride

Cat. No.: B13844440
M. Wt: 667.6 g/mol
InChI Key: TWPMTPQCWOLADT-UHFFFAOYSA-N
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Description

The compound 3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride is a dihydropyridine (DHP) derivative characterized by:

  • A 3-nitrophenyl group at the 4-position of the pyridine ring.
  • Methyl and ethyl ester groups at the 3- and 5-positions.
  • A diphenylmethyl-piperazinyl ethyl substituent linked to the 3-position ester.
  • A dihydrochloride salt formulation, enhancing solubility and stability.

Properties

Molecular Formula

C34H36Cl2N4O6

Molecular Weight

667.6 g/mol

IUPAC Name

3-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 5-O-methyl 2-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate;dihydrochloride

InChI

InChI=1S/C34H34N4O6.2ClH/c1-24-30(31(29(23-35-24)33(39)43-2)27-14-9-15-28(22-27)38(41)42)34(40)44-21-20-36-16-18-37(19-17-36)32(25-10-5-3-6-11-25)26-12-7-4-8-13-26;;/h3-15,22-23,32H,16-21H2,1-2H3;2*1H

InChI Key

TWPMTPQCWOLADT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of manidipine dihydrochloride is based on the preparation of asymmetrical diesters of 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylic acid, followed by introduction of the diphenylmethyl-piperazinyl ethyl side chain. The process typically involves:

  • Formation of the 1,4-dihydropyridine core with appropriate substitution at positions 2, 4, and 6.
  • Esterification of the carboxylic acid groups at positions 3 and 5 with selective methyl and 2-(4-diphenylmethyl-1-piperazinyl)ethyl groups.
  • Salt formation with hydrochloric acid to yield the dihydrochloride salt.

This approach is supported by patent EP0153016B1, which describes the condensation of substituted pyridine derivatives with aminoalkyl groups and subsequent esterification steps.

Detailed Stepwise Synthesis

Step Description Key Reagents / Conditions Notes
1 Synthesis of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid core Condensation of m-nitrobenzaldehyde with methyl acetoacetate derivatives and ammonia derivatives Classic Hantzsch pyridine synthesis modified for substituted groups
2 Selective esterification of carboxylic acid groups at positions 3 and 5 with methyl and aminoalkyl groups Use of methylating agents and 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl halides or derivatives Esterification under controlled conditions to achieve asymmetry in ester groups
3 Introduction of diphenylmethyl-piperazinyl ethyl side chain Reaction of aminoalkyl halide with piperazine derivatives Substitution reaction forming the piperazinyl ethyl moiety with diphenylmethyl group
4 Formation of dihydrochloride salt Treatment with hydrochloric acid Salt formation enhances solubility and stability for pharmaceutical use

Key Synthetic Routes from Literature and Patents

  • Patent EP0153016B1 describes the preparation of asymmetrical diesters of 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylic acid, including compounds structurally related to manidipine. The process involves condensing a substituted pyridine derivative with aminoalkyl halides, followed by esterification and conversion to hydrochloride salts.

  • PubChem and ChemSpider databases confirm the molecular structure and salt form, indicating the compound is prepared as a hydrochloride salt for stability and pharmacological efficacy.

  • Additional research on optical isomers of related compounds shows that stereochemistry is controlled during synthesis by using optically active diols and alcohols, which may be relevant for chiral purity in manidipine derivatives.

Data Table Summarizing Preparation Conditions

Parameter Typical Conditions / Reagents Comments
Pyridine core synthesis m-Nitrobenzaldehyde, methyl acetoacetate, ammonia derivatives Hantzsch reaction variant
Esterification Methyl iodide or methyl sulfate, aminoalkyl halides Selective esterification to form asymmetrical diesters
Piperazine substitution 4-(Diphenylmethyl)piperazine, ethyl halides N-alkylation under basic or neutral conditions
Salt formation HCl gas or aqueous HCl Formation of dihydrochloride salt
Solvents Isopropyl alcohol, dichloromethane, methanol Solvent choice affects purity and yield
Temperature Room temperature to reflux depending on step Controlled to avoid side reactions

Research Findings and Notes

  • The stereochemistry of the dihydropyridine ring influences biological activity, as shown in studies on optical isomers. This implies that preparation methods may include chiral resolution or use of chiral starting materials.

  • The introduction of the diphenylmethyl-piperazinyl group is crucial for the compound’s pharmacological profile, requiring precise control during substitution reactions to avoid side products.

  • The dihydrochloride salt form improves water solubility and stability, facilitating formulation and clinical use.

  • The synthetic methods have been optimized over years to improve yield, purity, and scalability, as reflected in multiple patents and chemical literature.

Chemical Reactions Analysis

Types of Reactions

3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-aminophenyl)-pyridine-3,5-dicarboxylate

    Substitution: Various substituted piperazine derivatives

    Hydrolysis: Corresponding carboxylic acids

Scientific Research Applications

3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by blocking calcium channels. It binds to the L-type calcium channels in the vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism is similar to other dihydropyridine derivatives, making it a potential candidate for antihypertensive therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Analogs
Compound Name Substituents at 3-/5-Positions 4-Position Group Unique Features
Target Compound 3: Piperazinyl ethyl; 5: Methyl ester 3-Nitrophenyl Diphenylmethyl-piperazine, dihydrochloride
(S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (4) 3: Ethyl ester; 5: Methyl ester 3-Nitrophenyl Chiral center, simpler ester groups
YC-93 (Vasodilator) 3: Benzyl-methylamino ethyl; 5: Methyl 3-Nitrophenyl Benzyl-methylamino group, hydrochloride
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 5,6: Diethyl ester 4-Nitrophenyl Imidazo-pyridine core, cyano group
Dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate 3,5: Dimethyl ester Pyrazol-4-yl Pyrazole substituent, no nitro group

Key Observations :

  • The 3-nitrophenyl group is a common feature in vasoactive DHPs (e.g., YC-93), but analogs with 4-nitrophenyl () or pyrazole () groups exhibit divergent biological activities.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Compound Biological Activity Potency/IC50 Solubility Toxicity (LD50)
Target Compound Not yet reported (predicted) N/A High (dihydrochloride) Likely low (analog-based)
YC-93 Cerebral/Coronary vasodilation 100–300× papaverine Moderate (HCl salt) Comparable to papaverine
Compound 3a () Antibacterial (Gram+/Gram-) MIC50: 0.6–1.4 mg/mL Moderate (logP ~3) Not reported

Key Observations :

  • The target compound’s dihydrochloride salt likely improves aqueous solubility over neutral esters (e.g., compound 4 in ).
  • YC-93’s high vasodilatory potency is attributed to its nitro group and amine substituent, suggesting the target compound may share similar efficacy .
  • Antimicrobial activity is seen in pyridylimidazo derivatives (), but the target’s piperazine group may shift its mechanism toward receptor modulation.

Biological Activity

3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate dihydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structural complexity includes a pyridine core with multiple functional groups, notably a piperazine moiety and nitrophenyl substitutions. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential applications.

  • Molecular Formula : C35H36N4O6·2HCl
  • Molecular Weight : Approximately 681.61 g/mol
  • Structure : The compound features a pyridine ring substituted with various functional groups that contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds similar to 3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] have shown various biological activities, including:

  • Antiviral Activity : Compounds within the pyridine class have demonstrated efficacy against viral infections, particularly hepatitis C virus (HCV). For example, derivatives have been found to inhibit HCV NS5B RNA polymerase activity significantly .
  • Antimicrobial Activity : Studies on related compounds suggest that the presence of specific substituents can enhance antimicrobial properties. The piperazine group is often associated with improved interaction with bacterial targets .
  • CNS Activity : The piperazine moiety is known for its psychoactive properties, which may contribute to anxiolytic or antidepressant effects. Compounds with similar structures have been explored for their potential in treating neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key observations include:

  • The piperazine ring enhances binding affinity to various receptors.
  • Substitutions at positions 2 and 6 of the pyridine ring appear critical for maintaining activity against specific biological targets.
Substitution PositionEffect on Activity
Position 2Essential for antimicrobial activity
Position 5Modulates receptor binding
Position 6Influences potency against HCV

Case Study 1: Antiviral Efficacy

In vitro studies demonstrated that derivatives of the compound effectively inhibited HCV replication at concentrations ranging from 10–100 μg/mL. The IC50 values were reported around 32.2μM32.2\,\mu M for the most active derivatives, indicating a robust antiviral profile .

Case Study 2: CNS Effects

A study investigating the anxiolytic properties of structurally similar piperazine derivatives found significant reductions in anxiety-like behaviors in animal models. These findings suggest that modifications to the piperazine structure can enhance therapeutic efficacy in treating anxiety disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing this dihydropyridine-based compound, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via multi-step organic reactions, typically involving substituted pyridines and carboxylic acid derivatives as starting materials. A Hantzsch dihydropyridine synthesis approach is often employed, followed by functionalization of the piperazine and ester groups. Optimization can be achieved using Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading). For example, fractional factorial designs minimize experimental runs while identifying critical factors .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Answer : Key techniques include:

  • X-ray crystallography for absolute stereochemical confirmation (as demonstrated in similar dihydropyridine derivatives) .
  • High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, 2D-COSY) to confirm molecular weight and substituent positions .
  • HPLC-PDA for purity assessment, particularly to detect regioisomers or byproducts arising from nitrophenyl or piperazinyl substitutions .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Answer : Begin with in vitro assays targeting calcium channel modulation (common for dihydropyridines) or enzyme inhibition (e.g., kinases, phosphatases). Use cell-based viability assays (e.g., MTT) for cytotoxicity screening. Follow with in vivo pharmacokinetic studies to assess bioavailability, leveraging structural analogs with nitro groups for guidance on metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected NOE correlations or mass fragments?

  • Answer : Contradictions may arise from conformational flexibility (e.g., piperazine ring puckering) or impurities. Use:

  • 2D-NMR (NOESY/ROESY) to distinguish between rotational isomers or intramolecular interactions .
  • Isotopic labeling or tandem MS/MS to trace fragment origins. Cross-validate with computational chemistry (DFT calculations) to model plausible fragmentation pathways .

Q. What strategies are effective for optimizing regioselectivity during the introduction of the 3-nitrophenyl group?

  • Answer : Regioselectivity can be controlled via:

  • Directed ortho-metalation using directing groups on the phenyl ring.
  • Lewis acid catalysis (e.g., FeCl₃) to stabilize transition states during electrophilic nitration.
  • Computational reaction path sampling (e.g., using ICReDD’s quantum chemical methods) to predict and validate intermediates .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as ion channels?

  • Answer : Employ molecular docking (AutoDock Vina, Glide) to simulate binding to L-type calcium channels, using crystal structures (e.g., PDB: 6JP5). Validate predictions with free-energy perturbation (FEP) calculations to quantify binding affinities. Compare with SAR data from analogs with varying substituents (e.g., chlorophenyl vs. nitrophenyl) .

Q. What experimental designs are suitable for addressing batch-to-batch variability in yield or purity?

  • Answer : Apply response surface methodology (RSM) to identify critical process parameters (CPPs). For example, a central composite design can model interactions between reaction time, solvent polarity, and stoichiometry. Use principal component analysis (PCA) on QC data (HPLC, NMR) to trace variability sources .

Q. How do structural modifications (e.g., replacing diphenylmethyl-piperazine with other groups) impact bioactivity?

  • Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with alternative substituents (e.g., alkyl-piperazines or morpholines). Test these analogs in parallel using standardized assays (e.g., patch-clamp for ion channel activity). Correlate results with Hansch analysis to quantify substituent effects on logP and binding .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental data with computational models (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
  • Safety Compliance : Adhere to protocols for handling nitroaromatic compounds (e.g., explosion risk during nitration steps) and dihydrochloride salts (corrosive hazards) .

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